10-epi-Olguine
Description
10-epi-Olguine is a secondary metabolite isolated from plants of the Hyptis genus, notably Cantinoa stricta (Lamiaceae) . Structurally, it belongs to the class of sesquiterpene lactones, characterized by a fused bicyclic framework with an epoxy group and a hydroxyl substitution pattern. Its stereochemical configuration at the C-10 position distinguishes it from its epimer, olguine, which has been reported in related species.
Properties
CAS No. |
137893-86-8 |
|---|---|
Molecular Formula |
C18H22O9 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[(2R,3S)-2-[(2S,3S)-3-[(E,3R,4S)-3,4-diacetyloxypent-1-enyl]oxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate |
InChI |
InChI=1S/C18H22O9/c1-9(23-10(2)19)13(24-11(3)20)5-6-15-17(26-15)18-14(25-12(4)21)7-8-16(22)27-18/h5-9,13-15,17-18H,1-4H3/b6-5+/t9-,13+,14-,15-,17-,18+/m0/s1 |
InChI Key |
WSMOXQBLJXEQNX-GMHYHFCSSA-N |
SMILES |
CC(C(C=CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
C[C@@H]([C@@H](/C=C/[C@H]1[C@H](O1)[C@H]2[C@H](C=CC(=O)O2)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(C(C=CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
10-epi-olguine olguine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The structural and functional uniqueness of 10-epi-Olguine is best understood through comparison with its analogues isolated from Hyptis and Condea species (Table 1):
Table 1: Structural and Functional Comparison of 10-epi-Olguine and Related Compounds
Key Structural Differences
- Epimerization : 10-epi-Olguine differs from olguine solely in the C-10 stereochemistry, which may influence receptor binding or metabolic stability.
- Lactone vs. Flavonoid Scaffolds: Unlike 10-epi-Olguine’s sesquiterpene lactone framework, compounds like apiggin-7,4'-dimethyl ether (196) are flavonoid-based, leading to divergent bioactivities (e.g., antioxidant vs. anti-inflammatory) .
- Macrocyclic vs. Bicyclic Systems : Brevipolides feature macrocyclic diterpenes with α,β-unsaturated lactones, conferring cytotoxic properties absent in 10-epi-Olguine .
Pharmacological Overlaps and Gaps
- Enzyme Modulation : Apiggin-7,4'-dimethyl ether (196) inhibits enzymes like cyclooxygenase, a target relevant to 10-epi-Olguine’s anti-inflammatory activity, but direct comparisons are lacking .
Research Implications and Limitations
While structural similarities among these compounds provide a framework for bioactivity prediction, critical gaps persist:
- Mechanistic Data: The anti-inflammatory pathway of 10-epi-Olguine remains uncharacterized, unlike apiggin derivatives with known enzyme targets .
- Epimer-Specific Effects : Comparative studies between 10-epi-Olguine and olguine are needed to elucidate the impact of C-10 stereochemistry.
- Source Diversity : Many analogues are derived from understudied species, necessitating phytochemical standardization for reproducible research .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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